3HAO Inhibition: Irreversible vs Competitive
The 6-chloro positional isomer (2-amino-6-chloro-3-hydroxybenzoic acid) exhibits time-dependent, irreversible inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAO), a mechanism fundamentally different from the reversible, competitive inhibition displayed by the 4-chloro isomer [1]. This mechanism-based inactivation is characterized by specific kinetic parameters [2].
| Evidence Dimension | Inhibition Mechanism and Kinetics on 3HAO (beef liver) |
|---|---|
| Target Compound Data | Time-dependent inactivation; Ki = 8 mM; k-4 = 7.2 × 10^3 min^-1 |
| Comparator Or Baseline | 4-Chloro isomer: Reversible, competitive inhibition; Apparent Ki = 6 nM |
| Quantified Difference | Mechanism: Irreversible inactivation vs. Reversible competitive binding; Affinity: ~1.3 × 10^6-fold difference in Ki (8 mM vs. 6 nM) |
| Conditions | Purified 3HAO from beef liver; inhibition assay monitoring α-amino-β-carboxymuconate-ω-semialdehyde formation |
Why This Matters
For studies requiring sustained enzyme knockdown, the 6-chloro inactivator provides a distinct pharmacological tool with prolonged effect, whereas the 4-chloro isomer serves as a high-affinity but reversible probe.
- [1] Walsh, J.L., Todd, W.P., Carpenter, B.K., Schwarcz, R. 4-Halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro. Biochem. Pharmacol. 1991, 42(5), 985-990. View Source
- [2] Nandi, D.L., Silverman, R.B. Inhibition studies of 3-hydroxyanthranilic acid oxygenase from beef liver. FASEB J. 1997, 11(9), A1267. Abstract 1832. View Source
